molecular formula C15H11O7P B14252085 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl dihydrogen phosphate CAS No. 386285-65-0

3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl dihydrogen phosphate

Cat. No.: B14252085
CAS No.: 386285-65-0
M. Wt: 334.22 g/mol
InChI Key: YTRFJIMXFHZDOS-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl dihydrogen phosphate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a phosphate group attached to the chromen-4-one core, which is further substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl dihydrogen phosphate typically involves the following steps:

    Formation of the Chromen-4-one Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Phosphorylation: The final step involves the phosphorylation of the chromen-4-one derivative using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Known for its antioxidant properties.

    4-Hydroxyphenylpyruvate: Involved in metabolic pathways and studied for its role in various diseases.

Uniqueness

3-(4-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl dihydrogen phosphate is unique due to its combined chromen-4-one and phosphate functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

386285-65-0

Molecular Formula

C15H11O7P

Molecular Weight

334.22 g/mol

IUPAC Name

[3-(4-hydroxyphenyl)-4-oxochromen-7-yl] dihydrogen phosphate

InChI

InChI=1S/C15H11O7P/c16-10-3-1-9(2-4-10)13-8-21-14-7-11(22-23(18,19)20)5-6-12(14)15(13)17/h1-8,16H,(H2,18,19,20)

InChI Key

YTRFJIMXFHZDOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OP(=O)(O)O)O

Origin of Product

United States

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